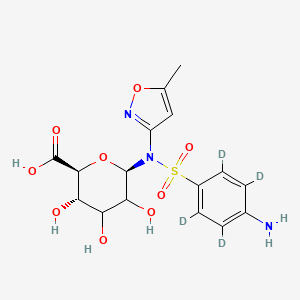
Sulfamethoxazole-d4 Beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamethoxazole-d4 Beta-D-Glucuronide is a labeled metabolite of Sulfamethoxazole, a sulfonamide antibiotic. This compound is primarily used in proteomics research and is characterized by its molecular formula C16H15D4N3O9S and a molecular weight of 433.43 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamethoxazole-d4 Beta-D-Glucuronide involves the incorporation of deuterium atoms into the Sulfamethoxazole molecule. The process typically includes the glucuronidation of Sulfamethoxazole-d4, which is achieved by reacting Sulfamethoxazole-d4 with glucuronic acid under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound, which is crucial for its application in research .
Chemical Reactions Analysis
Types of Reactions
Sulfamethoxazole-d4 Beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Sulfamethoxazole-d4 Beta-D-Glucuronide is widely used in scientific research, particularly in:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification of Sulfamethoxazole metabolites.
Biology: It is used in studies involving the metabolism and pharmacokinetics of Sulfamethoxazole.
Medicine: It aids in the development of new drugs by providing insights into the metabolic pathways of Sulfamethoxazole.
Industry: It is utilized in the quality control of pharmaceutical products containing Sulfamethoxazole
Mechanism of Action
The mechanism of action of Sulfamethoxazole-d4 Beta-D-Glucuronide involves its role as a metabolite of Sulfamethoxazole. Sulfamethoxazole inhibits bacterial dihydrofolic acid synthesis by mimicking para-aminobenzoic acid (PABA), thereby preventing the formation of folic acid, which is essential for bacterial growth . The glucuronidation of Sulfamethoxazole enhances its solubility and facilitates its excretion from the body .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: The parent compound, used as an antibiotic.
Sulfamethoxazole-d4: A deuterated form of Sulfamethoxazole used in metabolic studies.
Sulfamethoxazole Beta-D-Glucuronide: The non-deuterated glucuronide form of Sulfamethoxazole
Uniqueness
Sulfamethoxazole-d4 Beta-D-Glucuronide is unique due to its deuterium labeling, which makes it particularly useful in proteomics research. The deuterium atoms provide a distinct mass spectrometric signature, allowing for precise quantification and analysis of Sulfamethoxazole metabolites .
Properties
Molecular Formula |
C16H19N3O9S |
|---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(2S,3S,6R)-6-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24)/t11?,12-,13?,14-,15+/m0/s1/i2D,3D,4D,5D |
InChI Key |
BLFOMTRQSZIMKK-XVJIYPKASA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N([C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=NOC(=C3)C)[2H] |
Canonical SMILES |
CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















